molecular formula C7H4Cl3NO B2814454 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride CAS No. 29203-60-9

2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B2814454
CAS No.: 29203-60-9
M. Wt: 224.47
InChI Key: GXBVZCSCOBTMHS-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C₇H₄Cl₃NO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high reactivity and unique chemical properties, making it a valuable substance for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,4-dichlorobenzaldehyde oxime with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-Dichlorobenzaldehyde oxime+Thionyl chloride2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride+By-products\text{2,4-Dichlorobenzaldehyde oxime} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{By-products} 2,4-Dichlorobenzaldehyde oxime+Thionyl chloride→2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride+By-products

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 2,4-dichlorobenzoic acid and hydroxylamine.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzaldehyde oxime
  • 2,4-Dichlorobenzoic acid
  • 2,4-Dichlorobenzonitrile

Comparison: 2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride is unique due to its high reactivity and ability to undergo a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of its applications in scientific research and industrial processes .

Properties

IUPAC Name

(1Z)-2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBVZCSCOBTMHS-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.